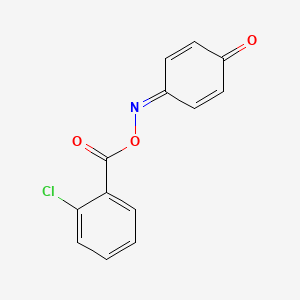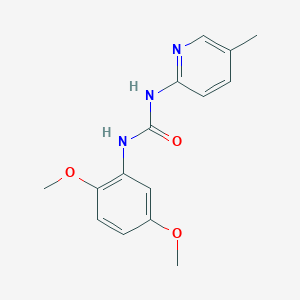![molecular formula C20H19NO2 B5888766 cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B5888766.png)
cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone, also known as CPIM, is a synthetic compound that has been extensively studied for its potential use in scientific research. CPIM is a potent and selective inhibitor of the protein kinase C (PKC) family of enzymes, which are involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis.
作用機序
Cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone inhibits PKC enzymes by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in various cellular processes. By inhibiting PKC enzymes, cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone can modulate cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone has been shown to have a variety of biochemical and physiological effects. In cell culture studies, cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone has been shown to inhibit cell growth and induce apoptosis in various cancer cell lines. cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone has also been shown to inhibit the growth of blood vessels in tumors, which is a process known as angiogenesis. In animal studies, cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone has been shown to have anti-inflammatory effects and to protect against ischemic injury in the heart.
実験室実験の利点と制限
One of the main advantages of cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone is its potency and selectivity for PKC enzymes. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone also has some limitations. It is a synthetic compound that must be synthesized using a multi-step process, which can be time-consuming and expensive. Additionally, cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone has limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone. One area of research is the development of more potent and selective inhibitors of PKC enzymes. Another area of research is the use of cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone in combination with other drugs to treat various diseases, including cancer. Finally, cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone could be used to study the role of PKC enzymes in other cellular processes, such as metabolism and immune function.
合成法
Cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone can be synthesized using a multi-step process involving several chemical reactions. The first step involves the reaction of 2-phenethylamine with 1-bromo-3-chloropropane to form 1-(2-phenoxyethyl)pyrrolidine. This compound is then reacted with 3-bromobenzaldehyde to form 1-(2-phenoxyethyl)-3-(3-bromobenzyl)pyrrolidine. Finally, this compound is reacted with cyclopropylmagnesium bromide to form cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone.
科学的研究の応用
Cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone has been used extensively in scientific research to study the role of PKC enzymes in various cellular processes. PKC enzymes are involved in the regulation of cell growth, differentiation, and apoptosis, and their dysregulation has been implicated in the development of various diseases, including cancer, diabetes, and cardiovascular disease. cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone has been shown to be a potent and selective inhibitor of PKC enzymes, making it a valuable tool for studying their function.
特性
IUPAC Name |
cyclopropyl-[1-(2-phenoxyethyl)indol-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c22-20(15-10-11-15)18-14-21(19-9-5-4-8-17(18)19)12-13-23-16-6-2-1-3-7-16/h1-9,14-15H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRITIWQTWZZFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 2-[(2-methyl-3-phenylacryloyl)amino]benzoate](/img/structure/B5888688.png)
![N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5888693.png)
![4-tert-butyl-N'-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5888695.png)

![3-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5888718.png)

![6-chloro-2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5888735.png)


![2,4-dichloro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5888759.png)



